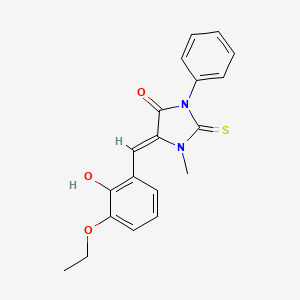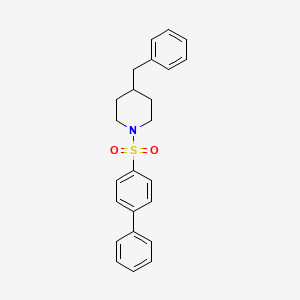![molecular formula C16H15BrN4S B3519022 5-{[(2-Bromophenyl)methyl]sulfanyl}-1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazole](/img/structure/B3519022.png)
5-{[(2-Bromophenyl)methyl]sulfanyl}-1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazole
Overview
Description
5-{[(2-Bromophenyl)methyl]sulfanyl}-1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazole is a complex organic compound that features a tetrazole ring, a bromophenyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-Bromophenyl)methyl]sulfanyl}-1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazole typically involves multiple steps. One common method includes the S-alkylation of a tetrazole derivative with a bromophenylmethyl sulfide precursor. The reaction conditions often require a base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-{[(2-Bromophenyl)methyl]sulfanyl}-1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as DMF or tetrahydrofuran (THF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 5-{[(2-Bromophenyl)methyl]sulfanyl}-1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazole is not well-documented. its potential biological activity could be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The tetrazole ring, in particular, is known to mimic carboxylate groups, which can facilitate binding to active sites in proteins .
Comparison with Similar Compounds
Similar Compounds
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- 2-{[5-(4-Bromophenyl)-4-(2-Methyl-2-Propenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N’-[(E)-1-(4-Nitrophenyl)ethylidene]acetohydrazide
Uniqueness
5-{[(2-Bromophenyl)methyl]sulfanyl}-1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazole is unique due to its combination of a tetrazole ring with both bromophenyl and dimethylphenyl groups. This structural arrangement provides a distinct set of chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
5-[(2-bromophenyl)methylsulfanyl]-1-(3,4-dimethylphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4S/c1-11-7-8-14(9-12(11)2)21-16(18-19-20-21)22-10-13-5-3-4-6-15(13)17/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFKVIVSDLPNBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC3=CC=CC=C3Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]-3-nitrobenzamide](/img/structure/B3518946.png)
![3-({4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]phenoxy}methyl)benzoic acid](/img/structure/B3518947.png)

![5-bromo-N-{[(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-furamide](/img/structure/B3518988.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3519007.png)
![N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B3519009.png)
![3,6-DICHLORO-N~2~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B3519010.png)
![3-BROMO-N-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE](/img/structure/B3519016.png)
![methyl 4-(4-chlorophenyl)-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3519025.png)
![N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B3519038.png)
![2-[2-[(E)-[1-(4-hydroxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B3519052.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B3519062.png)
![N~2~-cyclohexyl-N~2~-(methylsulfonyl)-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3519064.png)
